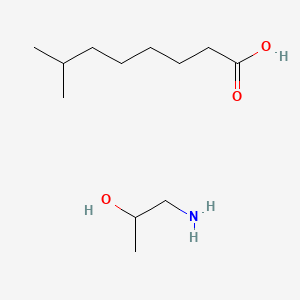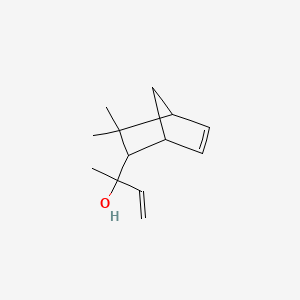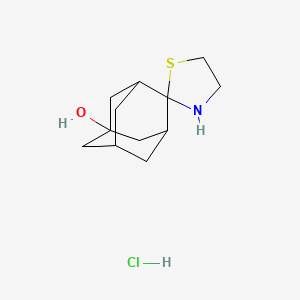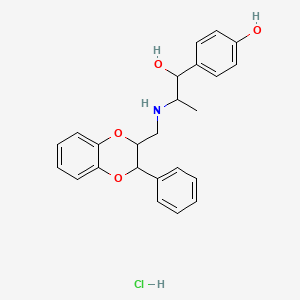
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is a chemical compound with the molecular formula C13H8F2N2O2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a phenylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. The reaction involves the conversion of the nitrile group to an amide group under acidic or basic conditions. The general reaction scheme is as follows:
-
Hydrolysis of 2,6-difluorobenzonitrile
Reagents: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide)
Conditions: Heating under reflux
Product: 2,6-difluorobenzamide
-
Formation of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Reagents: 2,6-difluorobenzamide, phenyl isocyanate
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Halogens, nucleophiles
Conditions: Room temperature or elevated temperatures
Products: Substituted benzamides
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Conditions: Acidic or basic medium
Products: Oxidized derivatives
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., ether, ethanol)
Products: Reduced derivatives
Common Reagents and Conditions
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride, ether or ethanol as solvent
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized derivatives, and reduced derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ.
- Studied for its effects on various biological pathways and processes.
-
Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of pesticides and insecticides.
- Applied in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby preventing cell division and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzamide: A simpler derivative with only two fluorine atoms on the benzene ring.
N-(2-fluorophenyl)-2,6-difluorobenzamide: A related compound with an additional fluorine atom on the phenyl ring.
2,6-Difluoro-N-methylbenzamide: A methylated derivative of 2,6-difluorobenzamide.
Uniqueness
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is unique due to the presence of both the difluorobenzamide and phenylamino carbonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell division proteins, such as FtsZ, sets it apart from other similar compounds and highlights its potential as a valuable research tool and therapeutic agent.
Propiedades
Número CAS |
57160-53-9 |
|---|---|
Fórmula molecular |
C14H10F2N2O2 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
2,6-difluoro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-7-4-8-11(16)12(10)13(19)18-14(20)17-9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |
Clave InChI |
ZBOJAMGIFGSVFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


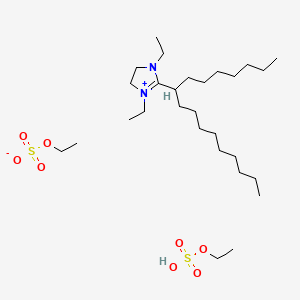
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)


![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
